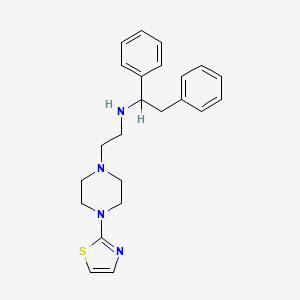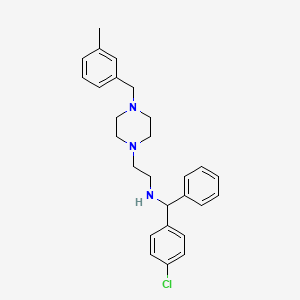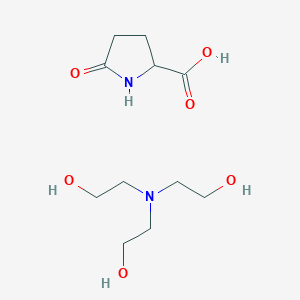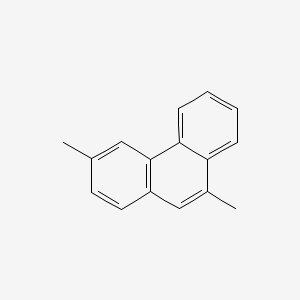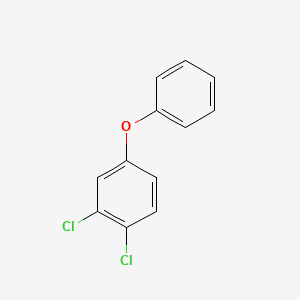
3,4-Dichlorodiphenyl ether
Übersicht
Beschreibung
3,4-Dichlorodiphenyl ether is an important aromatic precursor . It is used in the production of diaminodiphenyl ether and is not only an important raw material for the synthesis of polymeric alamides but also as a basic structure in the production of plant protection agents . It is described as a colorless or light yellow oily liquid .
Synthesis Analysis
The preparation of 3,4’-dichlorodiphenyl ether involves the reaction of 1,3-dichlorobenzene and 4-chlorophenol . The process involves mixing 1 mol of 4-chlorophenol with about 2 to about 6 Mol, preferably about 4 to about 5 mol, of 1,3-dichlorobenzene initially charged and about 1 to about 3 mol, preferably about 1 to about 1.5 mol, potassium carbonate in about 1 to about 5 mol, preferably about 1 to about 2 mol, a dipolar aprotic solubilizer that is above 160 ° C boils, such as dimethylacetamide, sulfolane, dimethyl sulfoxide, preferably N-methyl-pyrrolidone, at temperatures of about 160 to about 190 ° C, preferably about 170 to about 180 ° C, with stirring .Molecular Structure Analysis
The molecular formula of 3,4-Dichlorodiphenyl ether is C12H8Cl2O . It has an average mass of 239.097 Da and a monoisotopic mass of 237.995224 Da .Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage the ether oxygen is protonated to form a good leaving groups which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
3,4’-Dichlorodiphenyl ether is a yellowish liquid . It has a molecular weight of 239.1 . It is not compatible with strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
Toxicity Evaluation in Zebrafish
Diphenyl ether derivatives, including 3,4-dichlorodiphenyl ether, have been evaluated for their toxicity in adult and embryonic zebrafish. Studies have demonstrated moderate toxicity of these compounds in adult zebrafish, with effects such as delayed hatching time in embryos and inhibition of larval growth (Li Qin et al., 2014).
Biodegradation and Transformation Studies
Research on the biodegradation and transformation of 4,4'- and 2,4-dihalodiphenyl ethers by bacterial strains has been conducted. Sphingomonas sp. strain SS33, adapted from a diphenyl ether-mineralizing strain, was found to utilize 4,4'-dichlorodiphenyl ether for growth, indicating its potential for environmental bioremediation of such compounds (S. Schmidt, P. Fortnagel, R. Wittich, 1993).
Application in Fuel Cell Technology
The synthesis and characterization of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) monomer, derived from 4,4′-dichlorodiphenyl sulfone, have been explored for use in proton exchange membranes in fuel cells. This optimized synthesis process of SDCDPS is vital for efficient fuel cell applications (Mehmet Sankir et al., 2006).
Decomposition for Environmental Safety
A study on the decomposition of dioxin-like components, including 3,4-dichlorodiphenyl ether, using a DBD reactor combined with Hg/Ar electrodeless ultraviolet, has been conducted. This research highlights methods for the safe and efficient removal of harmful compounds from the environment (Weixuan 玮璇 ZHAO 赵 et al., 2019).
Novel Macrocyclic Synthesis
Research into the synthesis of novel macrocyclic arylene ether sulfone, using dichlorodiphenylsulfone, has been reported. This study contributes to the development of new materials with potentially unique properties for various applications (S. Ganguly, H. Gibson, 1993).
Safety And Hazards
3,4’-Dichlorodiphenyl ether is classified as having acute toxicity - Category 4, Oral, Skin irritation, Category 2, and is Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed, causes skin irritation, and is very toxic to aquatic life with long lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQLZVAAQOJUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204104 | |
| Record name | 3,4-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorodiphenyl ether | |
CAS RN |
55538-69-7 | |
| Record name | 3,4-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055538697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88T6ZK43L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



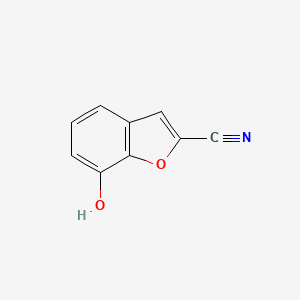
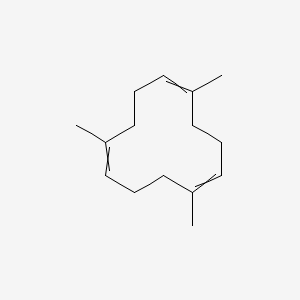
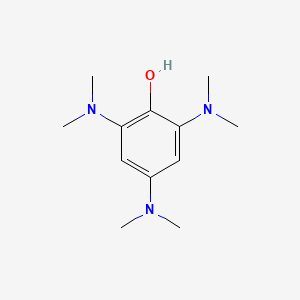
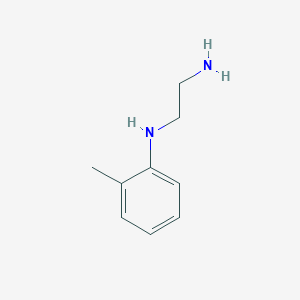
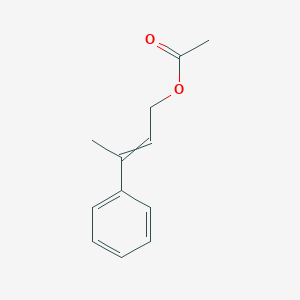
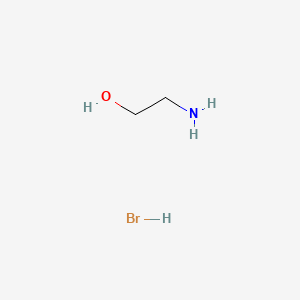
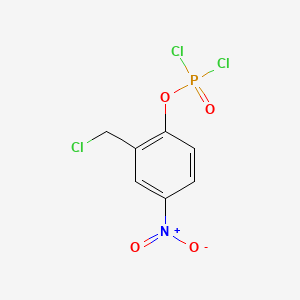
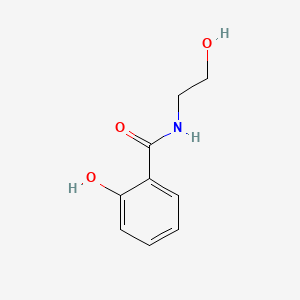
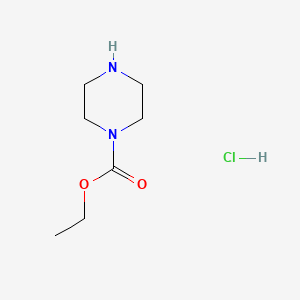
![7-Methylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1617506.png)
